(5Z)-3-(4-fluorophenyl)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
The compound (5Z)-3-(4-fluorophenyl)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorophenyl group, a methoxy-substituted benzylidene moiety, and a quinolin-8-yloxy group, all connected to a dihydroimidazol-4-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-fluorophenyl)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dihydroimidazol-4-one core: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the methoxy-substituted benzylidene moiety: This can be accomplished through a condensation reaction, such as the Knoevenagel condensation, between an aldehyde and a methoxy-substituted benzyl compound.
Incorporation of the quinolin-8-yloxy group: This step may involve an etherification reaction using a quinoline derivative and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-fluorophenyl)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the dihydroimidazol-4-one core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydroimidazol-4-one core can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(5Z)-3-(4-fluorophenyl)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-fluorophenyl)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures and are used in the production of dyes and herbicides.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: This compound acts as a peroxisome proliferator-activated receptor agonist and is used to regulate inflammation.
Uniqueness
(5Z)-3-(4-fluorophenyl)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one: stands out due to its combination of functional groups and structural complexity, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(5Z)-3-(4-fluorophenyl)-5-[[4-methoxy-3-(quinolin-8-yloxymethyl)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20FN3O3S/c1-33-23-12-7-17(14-19(23)16-34-24-6-2-4-18-5-3-13-29-25(18)24)15-22-26(32)31(27(35)30-22)21-10-8-20(28)9-11-21/h2-15H,16H2,1H3,(H,30,35)/b22-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHPVFDRIMHMIB-JCMHNJIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)COC4=CC=CC5=C4N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)COC4=CC=CC5=C4N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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